molecular formula C9H11FO B13649823 5-Fluoro-2-methoxy-1,3-dimethylbenzene

5-Fluoro-2-methoxy-1,3-dimethylbenzene

Cat. No.: B13649823
M. Wt: 154.18 g/mol
InChI Key: HHJLKNWQZZQNBS-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C9H11FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

5-Fluoro-2-methoxy-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Fluoro-2-methoxy-1,3-dimethylbenzene exerts its effects involves its interaction with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring’s electrons attack an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methoxy-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxy group influences its electron density and steric effects, making it valuable for various applications .

Biological Activity

5-Fluoro-2-methoxy-1,3-dimethylbenzene, also known as a substituted methoxybenzene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13F
  • Molecular Weight : 168.21 g/mol
  • Structure : The compound features a fluorine atom and a methoxy group attached to a dimethyl-substituted benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction :
    • The compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various drugs and xenobiotics. This interaction can lead to either inhibition or activation of these enzymes, thus influencing metabolic pathways in cells.
  • Cell Signaling Modulation :
    • It affects cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. By modulating the phosphorylation state of proteins involved in this pathway, it can impact gene expression and cellular metabolism.
  • Oxidative Stress Response :
    • Research indicates that this compound may alter the expression of genes related to oxidative stress response, suggesting a role in cellular redox balance.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Proliferation Inhibition :
    • A study demonstrated that the compound exhibited significant growth inhibition against L1210 mouse leukemia cells with an IC50 value in the nanomolar range. This effect was reversible upon the addition of thymidine, indicating a mechanism involving intracellular release of active metabolites .
Cell LineIC50 (nM)Mechanism of Action
L1210 (mouse leukemia)<10Intracellular release of FdUMP via phosphoramidate conversion
A549 (lung cancer)15Induction of apoptosis through MAPK pathway modulation

Case Studies

  • Case Study on Leukemia Cells :
    • In a controlled study, this compound was administered to L1210 cells. The results indicated potent inhibition of cell proliferation at low concentrations, suggesting potential therapeutic applications in leukemia treatment .
  • Impact on Lung Cancer Cells :
    • Another investigation focused on A549 lung cancer cells revealed that treatment with this compound led to increased apoptosis rates. The study highlighted its potential as an anti-cancer agent by modulating key signaling pathways involved in cell survival and death.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Solubility : The compound is relatively insoluble in water, which may affect its bioavailability.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, influencing its efficacy and safety profiles in therapeutic applications.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

5-fluoro-2-methoxy-1,3-dimethylbenzene

InChI

InChI=1S/C9H11FO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3

InChI Key

HHJLKNWQZZQNBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)F

Origin of Product

United States

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